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Compound of Interest

(2-Methyl-2H-indazol-5-
Compound Name:
yl)methanol

Cat. No.: B1387042

The indazole moiety is a privileged bicyclic heteroaromatic scaffold that constitutes the core of
numerous pharmacologically active compounds. Its unique structural and electronic properties
allow it to serve as a versatile pharmacophore, engaging in various biological interactions.
Drugs containing the indazole core, such as the antiemetic granisetron, the anticancer agents
pazopanib and entrectinib, and the non-steroidal anti-inflammatory drug benzydamine,
underscore the therapeutic relevance of this heterocycle.[1][2] The substitution pattern on the
indazole ring system, particularly the position of the N-substituent, critically influences its
biological activity. The 2H-indazole tautomer, in particular, is a key structural motif in many
modern drug candidates.

This guide provides a comprehensive technical overview of (2-Methyl-2H-indazol-5-
yl)methanol, a key heterocyclic building block for research and development.[3] We will delve
into its physicochemical properties, synthetic routes, spectroscopic signature, chemical
reactivity, and applications in medicinal chemistry, providing field-proven insights for
researchers, scientists, and drug development professionals.

Chemical Identity and Physicochemical Properties

(2-Methyl-2H-indazol-5-yl)methanol is a substituted indazole characterized by a methyl group
at the N2 position of the indazole ring and a hydroxymethyl group at the C5 position. The N2-
substitution is a critical feature, distinguishing it from its N1-isomer and imparting distinct
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electronic and steric properties that are often exploited in drug design to achieve specific target
engagement.

Core Data

All quantitative data for (2-Methyl-2H-indazol-5-yl)methanol are summarized in the table
below for easy reference.

Property Value Source(s)
CAS Number 1159511-52-0 [3][4][5]
Molecular Formula CoH10N20 [3B1141[5]
Molecular Weight 162.19 g/mol [31[41[5]

5-(Hydroxymethyl)-2-methyl-
Synonyms 2H-indazole, 2-Methyl-2H- [5]

indazole-5-methanol

Purity (Commercial) =97% [4]

Room Temperature, in a well-
Storage _ [4]
sealed container

Structural Isomerism and Its Implications

The distinction between 2H- and 1H-indazoles is crucial. The position of the N-methyl group
dictates the orientation of the nitrogen lone pairs and the overall dipole moment of the
molecule. This seemingly minor structural change can lead to significant differences in binding
affinities with biological targets, solubility, and metabolic stability. (2-Methyl-2H-indazol-5-
yl)methanol belongs to the 2H-indazole class, which has been a focus of recent synthetic and
medicinal chemistry efforts.[6][7]

(2-Methyl-2H-indazpl-5
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Caption: Structural comparison of N2- and N1-methylated indazole isomers.

Synthesis and Purification

While multiple synthetic routes to the 2H-indazole core exist,[2][7] a common and practical
approach for preparing (2-Methyl-2H-indazol-5-yl)methanol involves the reduction of a
corresponding carbonyl precursor, such as an ester or an aldehyde. This late-stage functional
group transformation is efficient and typically high-yielding.

Proposed Synthetic Pathway: Reduction of an Ester
Precursor

A logical and reliable method is the reduction of methyl 2-methyl-2H-indazole-5-carboxylate.
This pathway is analogous to synthetic steps reported for similar indazole systems.[8] The
workflow involves the reduction of the ester functionality using a powerful reducing agent like
lithium aluminum hydride (LiAIH4).

Caption: Proposed workflow for the synthesis of the target compound.

Detailed Experimental Protocol

o Expertise & Causality: This protocol employs lithium aluminum hydride (LiAlH4), a potent,
non-selective reducing agent ideal for converting esters to primary alcohols. The reaction is
initiated at 0 °C to control the initial exothermic reaction upon adding the ester to the hydride
slurry. Anhydrous tetrahydrofuran (THF) is the solvent of choice due to its ability to dissolve
the reactants and its inertness to the strong reducing agent. The Fieser workup method is a
trusted and safe procedure for quenching excess LiAlH4, producing granular salts that are
easily filtered.

o Step-by-Step Methodology:

o Preparation: To a flame-dried, three-neck round-bottom flask under an inert atmosphere
(N2 or Ar), add a stirred suspension of lithium aluminum hydride (1.2 eq.) in anhydrous
THF.
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o Cooling: Cool the suspension to 0 °C using an ice-water bath.

o Addition of Ester: Dissolve methyl 2-methyl-2H-indazole-5-carboxylate (1.0 eq.) in
anhydrous THF and add it dropwise to the LiAlH4 suspension over 30 minutes,
maintaining the internal temperature below 5 °C.

o Reaction: After the addition is complete, remove the ice bath and allow the reaction
mixture to warm to room temperature. Stir for 2-4 hours, monitoring the reaction progress
by Thin Layer Chromatography (TLC).

o Workup (Quenching): Cool the mixture back to 0 °C. Cautiously and sequentially, add
water (X mL), followed by 15% aqueous NaOH (X mL), and finally water again (3X mL),
where X is the mass of LiAlH4 used in grams. A white, granular precipitate should form.

o Filtration & Extraction: Stir the resulting slurry for 30 minutes, then filter it through a pad of
Celite®, washing the filter cake thoroughly with THF and ethyl acetate. Concentrate the
filtrate under reduced pressure.

o Purification: Purify the crude residue by flash column chromatography on silica gel, eluting
with a gradient of ethyl acetate in hexanes to afford (2-Methyl-2H-indazol-5-yl)methanol
as a pure solid.

Spectroscopic Characterization

Unambiguous characterization of the final compound is essential. The following section
describes the expected spectroscopic data based on the compound's structure and analysis of
related molecules.[1][9]

Predicted *H NMR Data (400 MHz, CDCls)

e 1H NMR Causality: The chemical shifts are influenced by the electronic environment. The N-
methyl group is a singlet in a relatively upfield region. The benzylic CHz protons of the
methanol group will appear as a singlet, which may show coupling to the OH proton if not
exchanging rapidly. The aromatic protons will be in the downfield region, with splitting
patterns determined by their ortho, meta, and para relationships. The proton at C3 is typically
the most deshielded proton on the indazole ring itself.
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Predicted Shift o ]
Protons Multiplicity Integration Notes

(6, ppm)

Singlet,

characteristic of
Ar-H (C3-H)

l

8.1 s 1H )
the C3 proton in

2H-indazoles.

Doublet, likely
Ar-H ~7.7 d 1H
the C7 proton.

Singlet or narrow
Ar-H ~7.5 S 1H doublet, likely the
C4 proton.

Doublet, likely
the C6 proton.

Ar-H ~7.2 d 1H

Benzylic protons
-CH20H ~4.8 s 2H adjacent to the
hydroxyl group.

Methyl group

attached to the
N-CHs ~4.2 S 3H )

indazole

nitrogen.

Broad singlet,
] chemical shift is
-OH Variable brs 1H ]
concentration-

dependent.

Predicted **C NMR Data (100 MHz, CDCIs)

The 13C NMR spectrum is expected to show 9 distinct signals corresponding to the nine carbon
atoms in the molecule. Aromatic carbons will appear between 110-150 ppm, the benzylic
carbon around 65 ppm, and the N-methyl carbon around 35-40 ppm.

Mass Spectrometry

© 2025 BenchChem. All rights reserved. 5/10 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1387042?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

For mass spectrometry analysis (e.g., ESI+), the compound is expected to show a strong
molecular ion peak.

e Expected [M+H]*: 163.0866 (Calculated for CoH1:N20+)

Chemical Reactivity and Applications

(2-Methyl-2H-indazol-5-yl)methanol is a versatile intermediate due to the presence of the
reactive primary alcohol and the modifiable indazole core.

Reactivity of the Hydroxymethyl Group

The primary alcohol is a synthetic handle for a wide range of transformations:

o Oxidation: Can be oxidized to the corresponding aldehyde using mild reagents (e.g., PCC,
DMP) or to the carboxylic acid using stronger oxidants (e.g., KMnOa, Jones reagent).

« Esterification/Etherification: Reacts readily with acyl chlorides, anhydrides, or carboxylic
acids (Fischer or Steglich conditions) to form esters, and with alkyl halides under basic
conditions (Williamson ether synthesis) to form ethers.

o Conversion to Halide: The hydroxyl group can be converted to a good leaving group (e.qg.,
tosylate, mesylate) or directly to a halide (e.g., using SOCIz or PBr3) to facilitate nucleophilic
substitution reactions, such as the introduction of an aminomethyl group.[10]

...-5-carbaldehyde

PCC or DMP KMnOa

Jones Ox. ...-5-carboxylic acid

(2-Methyl-2H-indazol-5-yl)methanol | RCOCI, Pyridine

62-Methyl-ZH-indazol-S-yl)methyl halida
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Caption: Key reactions of the hydroxymethyl functional group.

Applications in Drug Discovery

The 2H-indazole scaffold is a cornerstone in modern medicinal chemistry.[11]

» Kinase Inhibitors: The indazole core acts as an effective "hinge-binder" in the ATP-binding
pocket of many kinases. This compound serves as a precursor for synthesizing inhibitors
targeting kinases like FLT3.[8]

o Protein Degraders: It is listed as a building block for protein degraders, likely for
incorporation into PROTACSs (Proteolysis Targeting Chimeras) or molecular glues.[4]

o General Scaffolding: The ability to easily modify the hydroxymethyl group allows for its use in
fragment-based drug discovery (FBDD) or as a linker attachment point for creating diverse
chemical libraries.

Handling, Storage, and Safety

While a specific Safety Data Sheet (SDS) for this compound is not readily available, safety
precautions can be inferred from related structures and general laboratory chemical safety
principles.[12] The primary functional group is an alcohol, similar in reactivity to benzyl alcohol,
but within a heterocyclic system of unknown long-term toxicity.
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Hazard Class Precautionary Measures

Harmful if swallowed.[12] Avoid ingestion. Do
Acute Toxicity not eat, drink, or smoke when using this
product.[12]

) May cause skin irritation.[12] Wear protective
Skin Contact
gloves.

May cause serious eye irritation.[12] Wear

Eye Contact o ]
safety glasses with side-shields or goggles.

May cause respiratory irritation.[12] Use only in

Inhalation . .
a well-ventilated area or a chemical fume hood.
Handle in accordance with good industrial
Handling hygiene and safety practices. Wash hands

thoroughly after handling.[12]

o Storage: Store in a tightly closed container in a dry, well-ventilated place at room
temperature.[4]

o Disposal: Dispose of contents/container to an approved waste disposal plant, in accordance
with local, regional, and national regulations.

Conclusion

(2-Methyl-2H-indazol-5-yl)methanol is a high-value chemical intermediate with significant
potential in the field of drug discovery and medicinal chemistry. Its well-defined structure,
featuring the medicinally relevant 2H-indazole core and a synthetically versatile hydroxymethyl
group, makes it an ideal starting point for the synthesis of complex molecules targeting a range
of diseases. Understanding its synthesis, reactivity, and spectroscopic properties is paramount
for its effective utilization in research and development. This guide provides the foundational
knowledge for scientists to confidently incorporate this powerful building block into their
synthetic and therapeutic programs.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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and industry. Email: info@benchchem.com
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